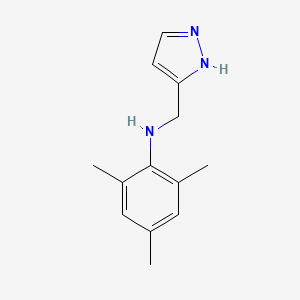![molecular formula C16H19NO2S B7575537 N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline, also known as DMSA, is a compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.4 g/mol. DMSA is a derivative of aniline, and its chemical formula is C15H17NO2S.
Mecanismo De Acción
The mechanism of action of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline involves the formation of stable complexes with heavy metals, which are then excreted from the body through urine. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has a high affinity for heavy metals and can also remove them from tissues and organs.
Biochemical and Physiological Effects:
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. It has been found to be effective in reducing the levels of heavy metals in various tissues and organs, including the liver, kidneys, and brain. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in laboratory experiments is its high specificity for heavy metals, which allows for accurate determination of trace amounts of these metals in environmental samples. N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline is also relatively easy to use and can be used in various analytical techniques. However, N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has some limitations, including its inability to remove all heavy metals from tissues and organs and its potential interference with other analytical techniques.
Direcciones Futuras
There are several future directions for the use of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in scientific research. One area of research is the development of new analytical techniques that can improve the detection of heavy metals in environmental samples. Another area of research is the use of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline in the treatment of heavy metal poisoning, which could have significant implications for public health. Additionally, there is a need for further research to understand the long-term effects of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline on human health and the environment.
Métodos De Síntesis
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline can be synthesized using various methods, including the reaction of 3,4-dimethylbenzyl chloride with aniline in the presence of a base, followed by the reaction of the resulting product with methylsulfonyl chloride. Another method involves the reaction of 3,4-dimethylbenzaldehyde with aniline in the presence of a reducing agent, followed by the reaction of the resulting product with methylsulfonyl chloride.
Aplicaciones Científicas De Investigación
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has been widely used in scientific research as a reagent for the determination of trace amounts of heavy metals in environmental samples. It is a chelating agent that can bind to heavy metals such as lead, mercury, and cadmium, forming stable complexes that can be easily detected using various analytical techniques such as atomic absorption spectroscopy and inductively coupled plasma mass spectrometry.
Propiedades
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-7-8-14(9-13(12)2)11-17-15-5-4-6-16(10-15)20(3,18)19/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDIGLAAJUMTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575455.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)

![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)



![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![3-[(4-Cyanophenyl)methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7575523.png)
![N-[(4-cyanophenyl)methyl]prop-2-enamide](/img/structure/B7575525.png)
![N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)

